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Abstract
Tolnaftate, a synthetic thiocarbamate, emerged in the 1960s as a significant topical agent for

the treatment of superficial dermatophyte infections. Its discovery marked a notable

advancement in antifungal therapy, offering a targeted and effective alternative to existing

treatments. This technical guide provides an in-depth exploration of the history, discovery,

synthesis, and mechanism of action of Tolnaftate. It details the key experimental protocols that

established its antifungal efficacy and presents quantitative data from seminal in vitro and in

vivo studies. The document is intended to serve as a comprehensive resource for researchers,

scientists, and professionals involved in the field of drug development and antifungal research.

Discovery and Historical Context
Tolnaftate (O-2-Naphthyl N-methyl-N-(3-tolyl)thionocarbamate) was discovered in 1962 by a

team of Japanese scientists led by Teruhisa Noguchi at the Nippon Soda Company.[1] The

discovery was a result of a systematic investigation into naphthiomates, a class of chemical

compounds, for their potential antifungal properties. At the time, the primary treatments for

dermatophytosis included topical agents like undecylenic acid and the orally administered

griseofulvin. While effective to an extent, there was a clear need for new, potent, and safe

topical antifungal agents.
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Following its discovery, Tolnaftate was introduced for clinical use and was recognized for its

efficacy against common dermatophytes. In the United States, it was classified by the Food

and Drug Administration (FDA) as a Category 1 GRASE (Generally Recognized As Safe and

Effective) drug in 1965, solidifying its position in dermatological practice.[2] It became widely

available as an over-the-counter (OTC) medication, most notably under the brand name

Tinactin, for treating conditions such as athlete's foot (tinea pedis), jock itch (tinea cruris), and

ringworm (tinea corporis).[1][3]

Chemical Synthesis
The synthesis of Tolnaftate, as described in U.S. Patent 3,334,126, is a two-step process

starting from 2-naphthol.

Experimental Protocol: Synthesis of Tolnaftate

Step 1: Synthesis of O-2-naphthyl chlorothiocarbonate

A solution of 2-naphthol in an inert solvent (e.g., benzene, toluene) is prepared in a reaction

vessel equipped with a stirrer and a cooling system.

An equimolar amount of a base, such as pyridine or triethylamine, is added to the solution to

act as a hydrogen chloride acceptor.

The mixture is cooled, typically to a temperature between 0°C and 10°C.

Thiophosgene (CSCl₂) is added dropwise to the cooled solution while maintaining the

temperature. The reaction is exothermic and requires careful control of the addition rate.

After the addition is complete, the reaction mixture is stirred for several hours at room

temperature to ensure the reaction goes to completion.

The resulting mixture, containing the precipitated salt of the base (e.g., pyridine

hydrochloride), is filtered.

The solvent is removed from the filtrate by evaporation under reduced pressure to yield the

crude O-2-naphthyl chlorothiocarbonate intermediate.

Step 2: Synthesis of O-2-Naphthyl N-methyl-N-(3-tolyl)thionocarbamate (Tolnaftate)
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The crude O-2-naphthyl chlorothiocarbonate from Step 1 is dissolved in a suitable inert

solvent.

A solution of N-methyl-m-toluidine in the same solvent is prepared separately.

The N-methyl-m-toluidine solution is added dropwise to the solution of the intermediate. An

equimolar amount of a base (e.g., pyridine) is also added to neutralize the hydrogen chloride

produced during the reaction.

The mixture is stirred for several hours at room temperature.

The reaction mixture is washed with water to remove the salt of the base and any unreacted

starting materials.

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate),

and the solvent is evaporated.

The resulting crude product is purified by recrystallization from a suitable solvent, such as

ethanol or methanol, to yield pure Tolnaftate as a white crystalline powder.

Step 1
Step 2

2-Naphthol Thiophosgene O-2-naphthyl
chlorothiocarbonate N-methyl-m-toluidine Tolnaftate

Click to download full resolution via product page

Mechanism of Action: Inhibition of Squalene
Epoxidase
Tolnaftate exerts its antifungal effect by specifically targeting the ergosterol biosynthesis

pathway, which is essential for the integrity of the fungal cell membrane. The primary molecular

target is the enzyme squalene epoxidase.[1]
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Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in

mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the

function of membrane-bound enzymes. The biosynthesis of ergosterol is a multi-step process,

and squalene epoxidase catalyzes a key early step: the conversion of squalene to 2,3-

oxidosqualene (squalene epoxide).

Tolnaftate acts as a noncompetitive and reversible inhibitor of squalene epoxidase. By

blocking this enzyme, Tolnaftate triggers a dual antifungal effect:

Depletion of Ergosterol: The inhibition of squalene epoxidase halts the downstream

production of ergosterol. The resulting ergosterol deficiency compromises the structural

integrity and function of the fungal cell membrane, leading to increased permeability and

leakage of essential intracellular components.

Accumulation of Squalene: The blockage of the pathway leads to the intracellular

accumulation of the substrate, squalene. High concentrations of squalene are toxic to the

fungal cell, disrupting membrane function and contributing to cell death.

This targeted action on a fungal-specific pathway contributes to Tolnaftate's low toxicity in

mammalian hosts, as the equivalent enzyme in the cholesterol biosynthesis pathway is

significantly less sensitive to the drug.

// Nodes "Acetyl-CoA" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Squalene"

[fillcolor="#FFFFFF", fontcolor="#202124"]; "Squalene_Epoxide" [label="2,3-Oxidosqualene",

fillcolor="#FFFFFF", fontcolor="#202124"]; "Lanosterol" [fillcolor="#FFFFFF",

fontcolor="#202124"]; "Ergosterol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fungal_Membrane" [label="Fungal Cell Membrane\n(Normal Integrity)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; "Tolnaftate" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"SE" [label="Squalene Epoxidase", shape=invhouse, fillcolor="#FFFFFF",

fontcolor="#202124"]; "Toxic_Accumulation" [label="Squalene Accumulation\n(Toxic)",

shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ergosterol_Depletion"

[label="Ergosterol Depletion", shape=box, style=rounded, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; "Membrane_Disruption" [label="Disrupted Cell Membrane\n(Increased

Permeability)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Fungal_Death" [label="Fungal Cell Death", shape=diamond, style=filled, fillcolor="#202124",

fontcolor="#FFFFFF"];
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// Edges "Acetyl-CoA" -> "Squalene" [label="Multiple Steps"]; "Squalene" -> "SE"; "SE" ->

"Squalene_Epoxide"; "Squalene_Epoxide" -> "Lanosterol"; "Lanosterol" -> "Ergosterol"

[label="Multiple Steps"]; "Ergosterol" -> "Fungal_Membrane";

"Tolnaftate" -> "SE" [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

"SE" -> "Toxic_Accumulation" [style=dashed, arrowhead=open, color="#5F6368", label="Leads

to"]; "SE" -> "Ergosterol_Depletion" [style=dashed, arrowhead=open, color="#5F6368",

label="Leads to"];

"Ergosterol_Depletion" -> "Membrane_Disruption"; "Toxic_Accumulation" ->

"Membrane_Disruption"; "Membrane_Disruption" -> "Fungal_Death"; } caption: "Signaling

pathway of Tolnaftate's antifungal action."

Preclinical Evaluation
In Vitro Antifungal Activity
The antifungal spectrum of Tolnaftate was established through in vitro susceptibility testing

against a range of pathogenic fungi. It demonstrated potent activity primarily against

dermatophytes.

Data Presentation: In Vitro Susceptibility of Dermatophytes to Tolnaftate
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Fungal Species MIC Range (µg/mL)

Trichophyton rubrum 0.5 - >32

Trichophyton mentagrophytes 0.5 - >32

Microsporum canis 0.5 - >32

Epidermophyton floccosum 0.5 - >32

Note: Data from a study showing a general MIC

range for various dermatophyte isolates.[4]

Tolnaftate is noted to be one of the most active

topical agents against these species, though

specific MIC₅₀ and MIC₉₀ values are not

consistently reported in publicly available

literature.

Experimental Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M38-A

Guidelines)

// Nodes "Start" [label="Fungal Isolate\n(e.g., T. rubrum)", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; "Culture" [label="Culture on Agar\n(e.g., PDA) for 7-15 days",

fillcolor="#FFFFFF", fontcolor="#202124"]; "Harvest" [label="Harvest Conidia\nusing sterile

saline", fillcolor="#FFFFFF", fontcolor="#202124"]; "Adjust" [label="Adjust Inoculum

Density\n(Spectrophotometer)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Drug"

[label="Prepare Serial Dilutions\nof Tolnaftate in DMSO", fillcolor="#FFFFFF",

fontcolor="#202124"]; "Add_to_Plate" [label="Add Drug Dilutions\nto 96-Well Microplate",

fillcolor="#FFFFFF", fontcolor="#202124"]; "Inoculate" [label="Inoculate Wells\nwith Fungal

Suspension", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate" [label="Incubate at 28-

35°C\nfor 4-7 days", fillcolor="#FFFFFF", fontcolor="#202124"]; "Read" [label="Read

MIC\n(Lowest concentration with\n~80% growth inhibition)", shape=parallelogram,

fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="MIC Value Determined",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Start" -> "Culture"; "Culture" -> "Harvest"; "Harvest" -> "Adjust"; "Prepare_Drug" ->

"Add_to_Plate"; "Add_to_Plate" -> "Inoculate"; "Adjust" -> "Inoculate"; "Inoculate" -> "Incubate";
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"Incubate" -> "Read"; "Read" -> "End"; } caption: "Experimental workflow for determining

Minimum Inhibitory Concentration (MIC)."

Inoculum Preparation: Dermatophyte isolates are cultured on a suitable medium, such as

Potato Dextrose Agar (PDA), at 28-30°C for 7 to 15 days to encourage sporulation. Conidia

are harvested by flooding the agar surface with sterile saline containing a surfactant (e.g.,

Tween 80) and gently scraping the surface. The resulting suspension is transferred to a

sterile tube, and heavy particles are allowed to settle. The upper suspension of conidia is

collected and the inoculum density is adjusted using a spectrophotometer to a specified

transmittance, which is then diluted to achieve the final target concentration (e.g., 0.5 x 10³

to 2.5 x 10³ CFU/mL).

Antifungal Agent Preparation: A stock solution of Tolnaftate is prepared in dimethyl sulfoxide

(DMSO). Serial twofold dilutions are then prepared in the test medium (e.g., RPMI-1640) in a

96-well microdilution plate.

Inoculation and Incubation: Each well of the microdilution plate is inoculated with the

prepared fungal suspension. Growth control (no drug) and sterility control (no inoculum)

wells are included. The plates are incubated at 28-35°C for 4 to 7 days, or until sufficient

growth is observed in the control wells.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined visually or

spectrophotometrically as the lowest concentration of Tolnaftate that causes a significant

inhibition of fungal growth (typically ≥80%) compared to the growth control.

In Vivo Efficacy
The guinea pig model of dermatophytosis (tinea pedis) has been a standard for evaluating the

in vivo efficacy of topical antifungal agents.

Experimental Protocol: Guinea Pig Model of Tinea Pedis

Animal Model: Hartley strain guinea pigs are used. The plantar surface of the hind paws is

used as the infection site.

Inoculum Preparation: A virulent strain of Trichophyton mentagrophytes is cultured on agar. A

conidial suspension is prepared and adjusted to a high concentration (e.g., 1 x 10⁷ cells/mL).
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Infection: The plantar skin of the guinea pigs is gently abraded. A small volume of the fungal

inoculum is applied to the abraded site. The site is then occluded with a bandage for several

days to establish the infection.

Treatment: After a defined period (e.g., 7-10 days) to allow for the full development of the

infection (characterized by erythema, scaling, and inflammation), the animals are randomly

assigned to treatment groups. The test article (e.g., 1% or 2% Tolnaftate formulation) and a

vehicle control are applied topically to the infected area once or twice daily for a period of 2

to 4 weeks.[5][6]

Evaluation: The primary endpoint is the mycological cure rate. At the end of the treatment

period, skin samples from the infected site are excised. The tissue is homogenized and

cultured on a selective agar medium. The therapeutic efficacy is evaluated based on the

number of colony-forming units (CFUs) recovered from the tissue of treated animals

compared to the untreated control group. A significant reduction in fungal burden indicates

efficacy.[6]

Clinical Development and Efficacy
Early clinical trials demonstrated the effectiveness and safety of topical Tolnaftate for the

treatment of common dermatophytoses.

Data Presentation: Efficacy of 1% Tolnaftate Cream in Early Clinical Trials

Infection Type Treatment Group Placebo Group Study Duration

Tinea pedis, cruris,

corporis

82.7% (24/29)

Cleared or Greatly

Improved[4]

22.2% (2/9) Cleared

or Greatly Improved[4]
3 weeks

Tinea pedis >80% Cure Rate[7] Not specified 4 weeks

Tinea pedis, cruris,

corporis

Significant symptom

reduction vs.

placebo[8]

- Not specified

Table summarizes results from separate clinical studies.
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These studies established that a 1% Tolnaftate cream, applied twice daily, was statistically

superior to placebo in achieving both clinical and mycological cure. The treatment was well-

tolerated, with minimal side effects, typically limited to mild local irritation.[4]

Conclusion
The discovery of Tolnaftate in the 1960s was a pivotal moment in the history of antifungal

therapy. Its novel mechanism of action, targeting squalene epoxidase, provided a highly

selective and effective means of combating dermatophyte infections. Through rigorous in vitro

and in vivo testing, its potent fungicidal activity was established, leading to its rapid adoption in

clinical practice. For decades, Tolnaftate has remained a reliable and accessible over-the-

counter treatment for superficial fungal infections, underscoring the success of its targeted drug

development. This guide has provided a technical overview of its journey from laboratory

synthesis to clinical application, offering valuable insights for the ongoing development of new

antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Discovery and Development of Tolnaftate: A
Thiocarbamate Antifungal Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682400#discovery-and-history-of-tolnaftate-as-an-
antifungal-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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